Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate
CAS No.:
Cat. No.: VC15832966
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O2 |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate |
| Standard InChI | InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-6-8-4-9(7-14)10(8)5-13/h8-10H,4,6-7H2,1-3H3 |
| Standard InChI Key | SSUAZMXWFIUZBE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(C1)C2C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 3-azabicyclo[3.1.1]heptane core, a bridged bicyclic system comprising a seven-membered ring with nitrogen at position 3. The tert-butyl carboxylate group at position 3 and the cyano group at position 6 introduce steric bulk and electronic diversity, respectively. The IUPAC name is tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate, and its SMILES notation is CC(C)(C)OC(=O)N1CC2CC(C1)C2C#N .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₂ | |
| Molecular Weight | 222.28 g/mol | |
| CAS Number | 1823484-78-1 | |
| IUPAC Name | tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Physicochemical Characteristics
The compound is a solid at room temperature, with a boiling point estimated at 276°C (based on analogs) . It is typically stored at 2–8°C in light-protected containers to prevent degradation . The logP value of 1.24 suggests moderate lipophilicity, balancing membrane permeability and solubility .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves three key steps:
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Formation of the Bicyclic Core: Cyclization of a precursor amine or ketone via intramolecular alkylation or reductive amination .
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Introduction of the Cyano Group: Nitrile incorporation via nucleophilic substitution or cyanation reactions .
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Protection with tert-Butyl Carboxylate: Esterification using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
A representative procedure from involves deprotection of a nitrobenzenesulfonyl intermediate using dodecanethiol and lithium hydroxide in DMF, yielding the product in 81% purity.
Table 2: Synthesis Reagents and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | DMF, LiOH·H₂O, dodecanethiol, rt, 2 hrs | 81% |
| 2 | Boc₂O, NEt₃, CH₂Cl₂, 0°C to rt | 85% |
Applications in Medicinal Chemistry
Neurological Targets
The compound’s structural similarity to neuroactive bicyclic amines (e.g., benzomorphans) positions it as a candidate for neurological disorder therapeutics. Potential mechanisms include:
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Dopamine Receptor Modulation: Interaction with D₂/D₃ receptors due to conformational rigidity .
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Monoamine Oxidase Inhibition: The cyano group may enhance binding to flavin adenine dinucleotide (FAD) cofactors .
Analgesic and Anti-Inflammatory Activity
Analogous azabicyclo compounds exhibit analgesic efficacy in preclinical models, likely via κ-opioid receptor agonism . The tert-butyl group may improve metabolic stability, extending half-life in vivo .
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | P264: Wash skin thoroughly |
| H319 | Causes serious eye irritation | P305+P351+P338: Rinse eyes |
Recent Developments and Future Directions
Derivatives for Targeted Therapy
Recent efforts focus on functionalizing the bicyclic core. For example, tert-butyl 1-(2-amino-4-hydroxycyclobutyl)-5-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 2113864-59-6) shows enhanced solubility for CNS penetration .
Agricultural and Material Science Applications
While primarily pharma-focused, the compound’s nitrile group enables its use in polymer crosslinking and agrochemical intermediates .
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